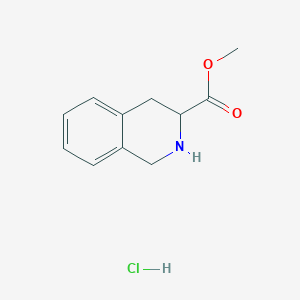

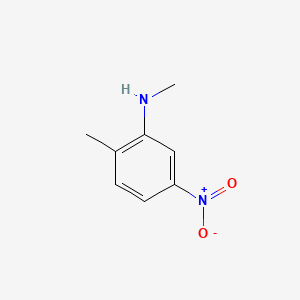

Methyl-(2-methyl-5-nitro-phenyl)-amine

Übersicht

Beschreibung

The compound "Methyl-(2-methyl-5-nitro-phenyl)-amine" is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss various nitro-substituted phenylamine derivatives and their synthesis, which can provide insights into the general class of compounds to which "Methyl-(2-methyl-5-nitro-phenyl)-amine" belongs. These compounds are of interest due to their potential biological activities and their structural relationships to known active compounds .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from substituted phenyl or furyl compounds. For instance, the synthesis of 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines involves the conversion of dimethoxybenzenethiol to thioether derivatives, followed by Vilsmeier-formylation, condensation with nitro compounds, and reduction . Similarly, the synthesis of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile involves the introduction of various substituents onto a benzene ring, demonstrating the complexity and specificity of synthesizing substituted benzene compounds . These methods could potentially be adapted for the synthesis of "Methyl-(2-methyl-5-nitro-phenyl)-amine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, reveals that substituents on the benzene ring can influence the overall geometry of the molecule. For example, the presence of large substituents like the nitro group can cause twisting of the benzene rings relative to each other . This information is relevant to understanding the molecular structure of "Methyl-(2-methyl-5-nitro-phenyl)-amine," as the position and size of substituents can affect the molecule's conformation and, consequently, its chemical properties and biological activity.

Chemical Reactions Analysis

The papers describe various chemical reactions involving nitro-substituted compounds. For example, the addition of amines to methyl 5-nitro-2-furylpropiolate yields 5-nitro-2-furyl-β-aminoacrylates, and different amines can lead to different products . Additionally, the synthesis of 3-nitro-2-phenylpropan-1-amine and related analogs involves nitrous acid addition and reduction reactions . These reactions highlight the reactivity of nitro groups and their utility in constructing complex molecules, which is pertinent to the analysis of "Methyl-(2-methyl-5-nitro-phenyl)-amine."

Physical and Chemical Properties Analysis

While the papers do not directly provide physical and chemical properties of "Methyl-(2-methyl-5-nitro-phenyl)-amine," they do offer insights into the properties of structurally similar compounds. For example, the presence of nitro, amino, and methyl groups can influence the polarity, solubility, and reactivity of the molecules . The crystal structure analysis of related compounds can also shed light on the potential intermolecular interactions, such as hydrogen bonding, that "Methyl-(2-methyl-5-nitro-phenyl)-amine" might exhibit .

Safety And Hazards

The safety data sheet for a similar compound, “1-(2-METHYL-5-NITRO-PHENYL)-ETHANONE”, suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

Eigenschaften

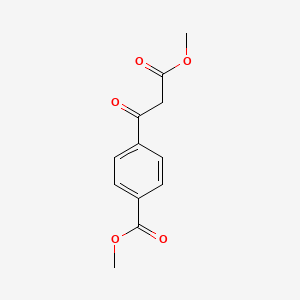

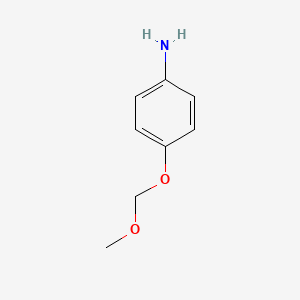

IUPAC Name |

N,2-dimethyl-5-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-3-4-7(10(11)12)5-8(6)9-2/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHFAGGWTZURFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2-dimethyl-5-nitroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

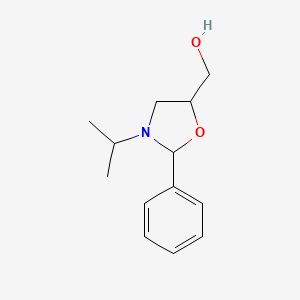

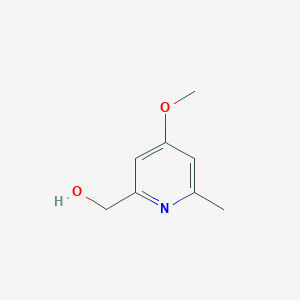

![Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B3022799.png)